trioxane -

trioxane

Catalog Number: EVT-8733971
CAS Number:
Molecular Formula: C3H6O3
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trioxane can be derived from formaldehyde through acid-catalyzed reactions. It belongs to the class of compounds known as trioxanes, which are cyclic ethers. The compound has garnered attention due to its structural features that allow it to participate in various chemical reactions, particularly those involving radical mechanisms. Trioxanes are classified under organic compounds and more specifically as heterocycles due to the presence of oxygen in their ring structure .

Synthesis Analysis

Methods and Technical Details

Several methods exist for synthesizing trioxane, primarily involving the reaction of formaldehyde with acid catalysts. The most common synthesis route includes:

  1. Acid-Catalyzed Reaction: Trioxane is produced from concentrated aqueous formaldehyde solutions in the presence of acid catalysts such as sulfuric acid. The concentration of the catalyst typically ranges from 0.1% to 10% by weight. Higher concentrations can lead to undesirable by-products like formic acid and methyl formate .
  2. Reactive Distillation: A novel approach involves reactive distillation, which combines reaction and separation processes to enhance efficiency and yield. This method allows for continuous removal of products from the reaction mixture, thus driving the reaction forward .
  3. Cycloaddition Reactions: Another synthetic pathway includes cycloaddition reactions involving singlet oxygen with suitable alkenes or dienes to form trioxane derivatives .

These methods highlight the versatility of trioxane synthesis, accommodating various starting materials and conditions.

Molecular Structure Analysis

Structure and Data

The molecular structure of trioxane features a three-membered ring with alternating carbon and oxygen atoms. The specific arrangement can be represented as follows:

OCOCO\text{O}-\text{C}-\text{O}-\text{C}-\text{O}
  • Molecular Formula: C3H6O3C_3H_6O_3
  • Molar Mass: 90.08 g/mol
  • Density: Approximately 1.15 g/cm³
  • Melting Point: 56 °C
  • Boiling Point: 130 °C (decomposes)

This structure contributes to its reactivity and ability to participate in various chemical transformations.

Chemical Reactions Analysis

Reactions and Technical Details

Trioxane undergoes several notable chemical reactions:

  1. Reduction Reactions: Trioxanes can be reduced to yield alcohols or other functional groups under appropriate conditions.
  2. Oxidative Cleavage: In the presence of strong oxidizers, trioxanes can be cleaved to yield smaller organic molecules.
  3. Radical Reactions: Due to its structure, trioxane can act as a radical precursor in synthetic organic chemistry, participating in radical polymerization processes.

These reactions are essential for developing new derivatives with enhanced biological activities .

Mechanism of Action

Process and Data

The mechanism of action for trioxane derivatives, particularly in their antimalarial activity, involves the generation of reactive oxygen species upon activation within biological systems. This activation leads to oxidative stress in parasitic cells, ultimately resulting in cell death.

  1. Activation: Trioxanes are activated by heme groups present in hemoglobin when they enter the bloodstream.
  2. Formation of Free Radicals: The activation process generates free radicals that damage cellular components such as lipids, proteins, and DNA.
  3. Cell Death: The cumulative effect of oxidative damage leads to apoptosis or necrosis of the target cells .

This mechanism underlines the potential therapeutic applications of trioxanes in treating diseases like malaria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trioxane exhibits several important physical and chemical properties:

  • Solubility: Soluble in water and many organic solvents.
  • Stability: Relatively stable under standard conditions but sensitive to heat and light.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of its carbon atoms.

These properties make trioxane a useful compound in both laboratory settings and industrial applications .

Applications

Scientific Uses

Trioxane has significant applications in various scientific domains:

  1. Pharmaceuticals: Utilized as a scaffold for developing antimalarial drugs such as trioxaquine.
  2. Anticancer Research: Investigated for its potential cytotoxic effects against cancer cells due to its ability to generate free radicals.
  3. Chemical Synthesis: Acts as a reagent or intermediate in organic synthesis processes.
  4. Material Science: Explored for use in polymers and other materials due to its unique structural properties.

The diverse applications of trioxane highlight its importance as a compound of interest in both academic research and industrial chemistry .

Synthetic Methodologies and Process Optimization

Catalytic Trimerization of Formaldehyde: Homogeneous vs. Heterogeneous Systems

Trioxane (1,3,5-trioxane) is industrially synthesized via acid-catalyzed cyclotrimerization of formaldehyde. This process faces inherent challenges due to formaldehyde’s complex equilibrium with oligomers (e.g., methylene glycol) in aqueous solutions and the reaction’s thermodynamic limitations (equilibrium constants ~10⁻³) [7]. Homogeneous catalysts, primarily sulfuric acid, remain dominant in industrial settings due to their high activity. Under optimized conditions (70–100°C, 0.05–0.13 g g⁻¹ catalyst concentration), sulfuric acid achieves formaldehyde-to-trioxane conversions of 5–8%. However, this system promotes side reactions, generating formic acid, methyl formate, and methanol, which necessitate costly purification and reduce yields [1] [10].

Heterogeneous catalysts offer advantages in recyclability and reduced corrosion. Solid phosphoric acid (SPA) catalysts, including silicon phosphate and aluminum phosphate, enable gas-phase trimerization at 150–300°C, achieving formaldehyde conversions of 12–18% with >90% selectivity. These catalysts exhibit sustained activity for >500 hours but require periodic regeneration due to carbon deposition [9]. Polyoxometalates, such as 1-vanado-11-molybdophosphoric acid, demonstrate superior performance in vapor-phase systems, enhancing conversion rates by 25% compared to conventional acids while minimizing leaching [2]. Ionic liquid composites (e.g., 1-ethyl-3-methylimidazolium hydrosulfate paired with sulfuric acid) shift reaction equilibrium favorably by suppressing reverse reactions. At 100°C, this composite increases trioxane concentration by 17% and elevates the equilibrium constant from 3.08 × 10⁻⁵ to 4.19 × 10⁻⁵ [10].

Table 1: Performance Comparison of Trioxane Synthesis Catalysts

Catalyst TypeConditionsConversion (%)Selectivity (%)Key Limitations
Sulfuric acid (Homogeneous)70–100°C, Aqueous phase5–870–75Formic acid/byproduct formation
Solid Phosphoric acid150–300°C, Gas phase12–18>90Carbon deposition, regeneration
1-Vanado-11-molybdophosphoric acid120–200°C, Gas phase~25>95Cost, complex synthesis
H₂SO₄/[EMIM][HSO₄]100°C, Aqueous phase15–2280–85Viscosity, separation challenges

Continuous-Flow Reactor Design for Trioxane Production

Continuous-flow reactors address limitations of batch processes, including inefficient heat management and scalability issues. Paraformaldehyde (a solid polymer) serves as a safe formaldehyde precursor in flow systems, as it depolymerizes in situ to release gaseous formaldehyde upon heating. Recent designs incorporate static mixers and segmented flow to handle paraformaldehyde slurries, preventing clogging while ensuring uniform residence times. For example, a self-constructed flow reactor achieved a space-time yield (STY) of 2,040 kg h⁻¹ m⁻³ for hydroxymethylation reactions—a 10-fold increase over batch systems [5].

Reactive distillation columns integrate reaction and separation, improving equilibrium-limited trimerization. Formaldehyde (50 wt%) and catalysts (e.g., sulfuric acid) are fed into a column where trioxane forms in the reactive zone. Low-boiling trioxane (b.p. 115°C) is continuously distilled from formaldehyde/water mixtures, driving equilibrium toward product formation. This reduces energy consumption by 30% compared to sequential reactor-distillation configurations [7]. Downstream separations benefit from hybrid approaches, such as coupling distillation with melt crystallization. Grützner et al. demonstrated that crystallizing trioxane from azeotropic distillates at 15–30°C achieves 99.5% purity with 40% lower energy use than pressure-swing distillation [3].

Impurity Profiling and Control in Industrial Synthesis

Trioxane purity is critical for downstream applications like polymer production. Industrial processes generate impurities classified as:

  • Volatile organics: Formic acid, methyl formate, and dimethyl ether from formaldehyde disproportionation [7].
  • Water-formaldehyde adducts: Methylene glycol and hemiformals complicating dehydration [3].
  • Trace inorganics: Sulfate residues from acidic catalysts [10].

Advanced analytical techniques enable precise impurity tracking. Headspace solid-phase microextraction coupled with comprehensive two-dimensional gas chromatography (HS-SPME/GC×GC–MS) detects volatiles at ppm levels. This method identified 1,3,5-trioxane as a route-specific impurity in tetramethylenedisulfotetramine (TETS) synthesis, highlighting its forensic utility in tracing synthetic pathways [4]. Mitigation strategies include:

  • Extractive distillation: Using methylene dichloride or benzene to separate trioxane from water/formaldehyde azeotropes [7].
  • Ionic liquid additives: Reducing formic acid yield by 50% via suppression of Cannizzaro reactions [10].
  • Thermal treatment: Preheating formaldehyde feeds to decompose unstable byproducts like paraformaldehyde precipitates [3].

Table 2: Common Impurities in Industrial Trioxane and Control Methods

ImpurityOriginDetection MethodMitigation Strategy
Formic acidFormaldehyde disproportionationIon chromatographyIonic liquid catalysts
Methyl formateMethanol-formaldehyde esterificationGC×GC–MSOptimized temperature control
Methylene glycolFormaldehyde hydrationNMR spectroscopyFeed concentration (>50 wt%)
Sulfate ionsCatalyst decompositionIon chromatographyHeterogeneous catalyst use

Alternative Feedstock Routes

Non-formaldehyde feedstocks gain attention to bypass aqueous formaldehyde handling. Dimethoxymethane (DMM), synthesized from methanol and formaldehyde, undergoes vapor-phase rearrangement to trioxane over acidic catalysts. Phosphoric acid-coated SiO₂ catalysts achieve 60% DMM conversion at 180°C with 80% trioxane selectivity. This route eliminates water, simplifying purification and reducing corrosion [7].

Gas-phase processes utilizing paraformaldehyde enable solvent-free trimerization. Fluidized-bed reactors with solid acid catalysts (e.g., aluminophosphates) convert paraformaldehyde-derived formaldehyde vapor to trioxane at 200°C, achieving 20% conversion per pass. The absence of water suppresses side reactions, enhancing selectivity to >95% [9]. Bio-sourced pathways are emerging, where biogas-derived methanol is oxidized to formaldehyde, then trimerized. Life-cycle analyses indicate a 30% reduction in carbon footprint compared to petroleum-based routes, aligning with sustainable chemical production goals [3].

Properties

Product Name

trioxane

IUPAC Name

trioxane

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2-4-6-5-3-1/h1-3H2

InChI Key

KQBSGRWMSNFIPG-UHFFFAOYSA-N

Canonical SMILES

C1COOOC1

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